5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide
Description
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and various functional groups
Properties
IUPAC Name |
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-5-7-20(8-6-2)16(22)15-10-14(17-18-15)11-21-13(4)9-12(3)19-21/h1,6,9-10H,2,7-8,11H2,3-4H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHLMLSSLCIJZSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC2=CC(=NN2)C(=O)N(CC=C)CC#C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for several hours, followed by cooling to room temperature and subsequent purification steps .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as NaBH4 and LiAlH4 are used under controlled conditions to prevent over-reduction.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, its structure allows it to interact with biological molecules, potentially inhibiting or activating specific enzymes and pathways.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar pyrazole rings but lacking the additional functional groups.
1-Aryl-2-(3,5-dimethylpyrazol-1-yl)ethanone Oxime: A related compound with different substituents on the pyrazole ring.
Potassium tri(3,5-dimethyl-1-pyrazolyl)borohydride: Another compound with multiple pyrazole rings, used in coordination chemistry.
Uniqueness
5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide is unique due to its complex structure, which includes multiple functional groups and pyrazole rings. This complexity allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions, making it a valuable compound in both research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
